molecular formula C14H16N4O4S B2490791 N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448052-96-7

N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2490791
CAS No.: 1448052-96-7
M. Wt: 336.37
InChI Key: AKTGZLXXUDPRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C14H16N4O4S and its molecular weight is 336.37. The purity is usually 95%.
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Biological Activity

N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, commonly referred to as a pyrazolo[5,1-b][1,3]oxazine derivative, is a compound of interest due to its potential biological activities. The compound has been studied for its pharmacological properties and mechanisms of action. This article provides an overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C₁₄H₁₆N₄O₄S
  • Molecular Weight : 336.37 g/mol
  • CAS Number : 1428352-86-6

Anticancer Properties

Research indicates that pyrazolo[5,1-b][1,3]oxazine derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example:

  • Study 1 : A study conducted on human breast cancer cells (MCF-7) showed that the compound induced apoptosis and inhibited cell growth through the activation of caspase pathways.
  • Study 2 : Another investigation highlighted its efficacy against lung cancer cells (A549), where it was found to disrupt the cell cycle and induce G2/M phase arrest.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro assays revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Study 3 : Testing against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : The compound acts as an inhibitor of specific kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies

StudyCell LineEffectMechanism
Study 1MCF-7 (Breast Cancer)Induced apoptosisCaspase activation
Study 2A549 (Lung Cancer)G2/M arrestCell cycle disruption
Study 3S. aureus & E. coliAntimicrobial activityInhibition of bacterial growth

Toxicity and Safety

Safety assessments have indicated that this compound may cause skin and eye irritation at certain concentrations. Further toxicological studies are required to establish a comprehensive safety profile.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-23(20,21)17-11-5-2-4-10(8-11)15-14(19)12-9-13-18(16-12)6-3-7-22-13/h2,4-5,8-9,17H,3,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTGZLXXUDPRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.